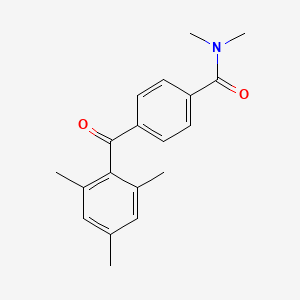![molecular formula C22H20O3 B5698595 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5698595.png)
6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one, also known as STF-62247, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of coumarin derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one is not fully understood. However, it is believed to act on various signaling pathways, including the PI3K/Akt/mTOR pathway. 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has been found to inhibit the activity of Akt, which is a protein kinase that plays a critical role in cell survival and proliferation. By inhibiting Akt, 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one induces apoptosis in cancer cells and protects neurons from oxidative stress.
Biochemical and Physiological Effects:
6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has been found to have various biochemical and physiological effects. In cancer cells, 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In neurons, 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one protects against oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. Additionally, 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has been found to inhibit the replication of certain viruses by interfering with viral protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, it has been found to have low toxicity in various cell lines and animal models. However, the limitations of 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one include its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one. One direction is to further study its anticancer properties and identify the specific types of cancer that it is most effective against. Another direction is to study its potential as an antiviral agent and identify the specific viruses that it can inhibit. Additionally, future research can focus on understanding the mechanism of action of 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one and identifying its molecular targets. Finally, future research can focus on improving the solubility of 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one to make it more versatile for use in various experiments.
Conclusion:
In conclusion, 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound that has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer, antiviral, and neuroprotective properties. 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its limitations include its limited solubility and the need for further research to understand its mechanism of action. Future research can focus on identifying the specific types of cancer and viruses that 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one is most effective against, as well as improving its solubility and understanding its molecular targets.
Synthesemethoden
The synthesis of 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one involves the condensation of 6-benzyl-4-hydroxy-2H-chromen-2-one and 2,3,5,9-tetramethyl-7-hydroxyfuro[3,2-g]chromen-7-one. The reaction takes place in the presence of a catalyst and under specific conditions. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer properties, as it has been found to induce apoptosis in cancer cells. 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has also been studied for its antiviral properties, as it has been found to inhibit the replication of certain viruses. Additionally, 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has been studied for its neuroprotective properties, as it has been found to protect neurons from oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
6-benzyl-2,3,5,9-tetramethylfuro[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-12-15(4)24-20-14(3)21-18(11-17(12)20)13(2)19(22(23)25-21)10-16-8-6-5-7-9-16/h5-9,11H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGYARHQFBBUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC4=CC=CC=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5698517.png)
![4-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5698525.png)
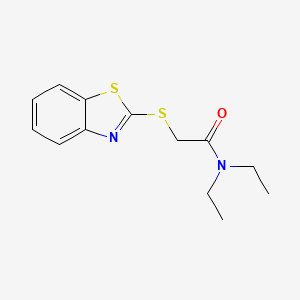

![2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5698534.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5698540.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)
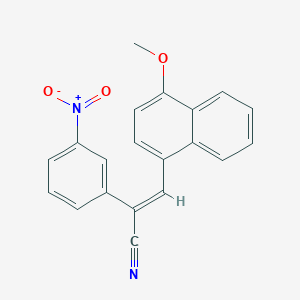
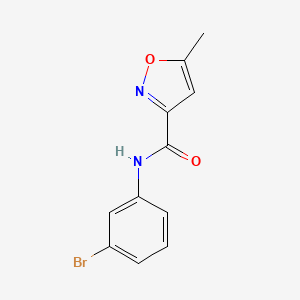
![4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5698563.png)
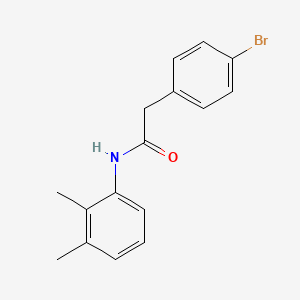
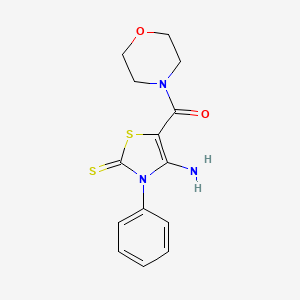
![N-ethyl-3,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5698577.png)
